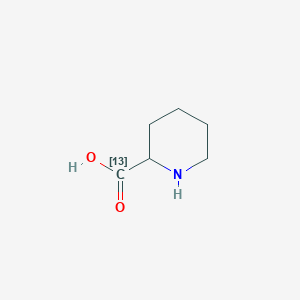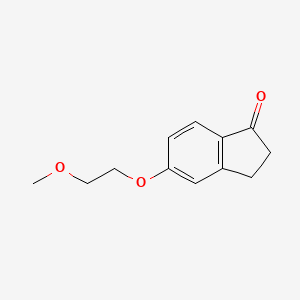
N-Methacryloyl-L-lysine
概要
説明
N-Methacryloyl-L-lysine is a methacryloyl-substituted L-lysine . It is used in the synthesis of biopolymers that facilitate versatile post-polymerization modification, which is of great interest for biotechnological and biomedical applications .
Synthesis Analysis
In a study, a methacryloyl-substituted L-lysine N-carboxyanhydride (LysMA-NCA) monomer was designed and synthesized . Methacryloyl-functionalized polypeptides were prepared through the ring opening polymerization (ROP) of the L-lysine-based monomer .Molecular Structure Analysis
The molecular formula of this compound is C10H18N2O3 . Its average mass is 214.262 Da and its monoisotopic mass is 214.131744 Da .Chemical Reactions Analysis
The post-polymerization functionalization of the methacryloyl-containing polypeptides with various thiol-containing molecules was achieved with high efficiency through facile radical-mediated thiol–ene chemistry . A block copolypeptide bearing both methacryloyl and alkynyl pendants was developed through successive ROP of LysMA-NCA and γ-propargyl-L-glutamate (PPLG-NCA) .科学的研究の応用
Biocompatible Nano Carrier Development
N-Methacryloyl-L-lysine has been synthesized in the form of zwitterionic polymer Poly(e-N-methacryloyl-l-lysine) (PMALys), exhibiting biocompatibility, low cytotoxicity, and stability in various pH and saline conditions. This makes it a promising candidate for biomedical applications such as nano carriers, highlighted by its ability to avoid aggregation in human blood serum and its potential for conjugation and cell uptake, as found in studies by Weller et al. (2013) (Weller et al., 2013).
Polypeptide Functionalization
Xu et al. (2015) explored the synthesis of methacryloyl-functionalized polypeptides using L-lysine-based monomers, enabling post-polymerization functionalization with various molecules. This development is significant for biotechnological and biomedical applications, as it provides a versatile platform for creating functional polymers (Xu et al., 2015).
Cryogel-Based Antibacterial Material
A novel method involving this compound for synthesizing cryogels with embedded lysozyme for antibacterial applications was reported by Say et al. (2012). These cryogels demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria, making them a notable contribution to the field of antibacterial materials (Say et al., 2012).
Liquid Crystalline Polymers
Research by Shibaev et al. (1979) and Tal’roze et al. (1978) on polymers containing this compound revealed the formation of liquid crystalline structures, which are significant for advanced material applications. These polymers exhibit unique properties due to the combination of amino acid fragments and methylene groups in their side chains (Shibaev et al., 1979); (Tal’roze et al., 1978).
Amino Acid Isolation and Protein Purification
Sarıca et al. (2017) demonstrated the use of poly(2-hydroxyethyl methacrylate-N-methacryloyl-(l)-lysine) cryogels for isolating aspartic acid, highlighting their potential in isolating amino acids from complex environments (Sarıca et al., 2017). Additionally, Lee et al. (2013) reported the incorporation of Nε-Acryloyl-l-lysine in proteins for efficient in vitro modifications, opening pathways for modified proteins in specific applications (Lee et al., 2013).
Hydrogel Modification for Metal Cation and Amino Acid Sorption
Romański et al. (2012) investigated hydrogels modified with this compound for sorption of metal cations and amino acids, demonstrating its utility in complexing with metal ions and releasing compounds under specific conditions (Romański et al., 2012).
Gene Delivery and Biomedical Applications
Studies by Johnson et al. (2014) and Perçin et al. (2011) highlight the use of this compound in gene delivery and cell encapsulation. These polymers showed potential in non-viral gene delivery with low cytotoxicity and high transfection efficiency, and for cell-encapsulation in therapeutic cell transplants (Johnson et al., 2014); (Perçin et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-6-amino-2-(2-methylprop-2-enoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)9(13)12-8(10(14)15)5-3-4-6-11/h8H,1,3-6,11H2,2H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYPKQOQUNFBDP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595334 | |
| Record name | N2-(2-Methylacryloyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45159-28-2, 45158-94-9 | |
| Record name | N2-(2-Methyl-1-oxo-2-propen-1-yl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45159-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(2-Methylacryloyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(3Ar,5R,6S,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 2-chloroacetate](/img/structure/B1626933.png)

methanol](/img/structure/B1626937.png)

![{4-[(Chloroacetyl)amino]phenyl}acetic acid](/img/structure/B1626942.png)
![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![4-[(Propan-2-yl)amino]oxane-4-carboxylic acid](/img/structure/B1626945.png)
![1-{[(4-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1626946.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626947.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626948.png)
